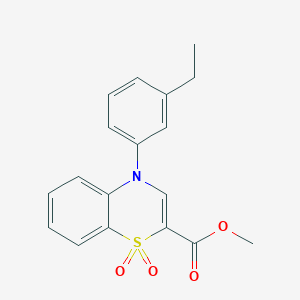

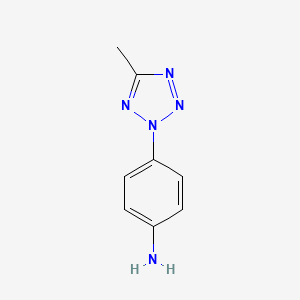

![molecular formula C18H12N2O2S B2421677 N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 312604-90-3](/img/structure/B2421677.png)

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Synthesis Analysis

The condensation of naphthalen-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N - (naphthalen-2-yl)furan-2-carboxamide which was treated with excess P 2 S 5 in anhydrous toluene to obtain the corresponding thioamide . The oxidation of the latter with potassium hexacyanoferrate (III) in alkaline medium afforded 2- (furan-2-yl)naphtho [2,1- d ] [1,3]thiazole .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Electrophilic substitution reactions of 2- (furan-2-yl)naphtho [2,1- d ] [1,3]thiazole (nitration, bromination, formylation, and acylation) involved exclusively the 5-position of the furan ring .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- N-(1-Naphthyl)furan-2-carboxamide, a key component in synthesizing N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, is synthesized by coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in toluene to obtain the corresponding thioamide. This thioamide is then oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which undergoes various electrophilic substitution reactions (Aleksandrov et al., 2017).

Structural and Mechanistic Insights

- The molecular and electronic structures of a thiazole-based heterocyclic amide, closely related to N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, were investigated using single-crystal X-ray diffraction and density functional theory (DFT) modelling. This study provides valuable insights into the physical and chemical properties of such compounds (Cakmak et al., 2022).

Biological Activity

- β-Naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones, structurally related to N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, have been synthesized and evaluated for anticonvulsant activity using MES and chemoshock seizure tests, suggesting potential for neurological applications (Arshad et al., 2019).

Antimicrobial and Antifungal Potential

- Similar compounds have shown significant antimicrobial and antifungal activities, highlighting the potential of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide in medical and pharmacological research (Pm et al., 2018).

Antioxidant and Anticancer Properties

- Derivatives bearing structural similarities have exhibited notable antioxidant and anticancer activities, which may be relevant for research into the potential therapeutic applications of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide (Tumosienė et al., 2020).

Photochemical Applications

- Studies on compounds with naphthofuran and naphthothiazole moieties, similar to the structure of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, have shown photochromic properties, suggesting potential applications in photochemical research (Aiken et al., 2014).

Eigenschaften

IUPAC Name |

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S/c21-17(16-6-3-9-22-16)20-18-19-15(11-23-18)14-8-7-12-4-1-2-5-13(12)10-14/h1-11H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQDVCVPWIZQLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

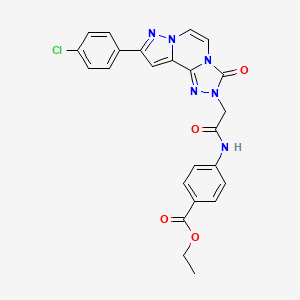

![Ethyl 5-(benzo[d]thiazole-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2421594.png)

![methyl 4-(4-(dimethylamino)phenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2421595.png)

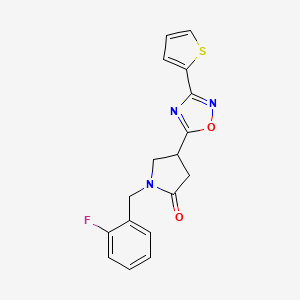

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2421597.png)

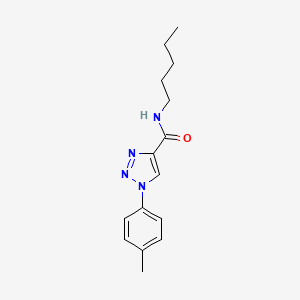

![2-[2-(2-Methylimidazol-1-yl)ethyl]triazole](/img/structure/B2421599.png)

![(2-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2421606.png)

![5-Chloro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2421609.png)

![methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2421611.png)

![benzyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2421612.png)

![2-{2-[(4-bromophenyl)methyl]pyrrolidin-1-yl}-N-(cyanomethyl)acetamide](/img/structure/B2421615.png)